6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- Biological Activity Studies : Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol and tested their biological activity using a brine shrimp lethality test. They discovered that compounds such as 6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine showed toxicity, indicating potential for further bioactivity studies (Rudyanto, Ekowati, Widiandani, Honda, & Dharmawangsa, 2014).
Chemical Synthesis and Reactions
- Reactions with Diazoalkanes : Schubert-Zsilavecz (1991) researched the reaction of 3,4-Dihydro-8a-methoxy-2H-1,4-benzoxazin-6(8aH)-ones with diazoalkanes. This study provides insights into the chemical behavior and potential applications of these compounds in organic synthesis (Schubert-Zsilavecz, 1991).
Ecological Role and Bioactivity
- Phytotoxic, Antifungal, and Antimicrobial Effects : Macias et al. (2009) and (2006) explored the ecological roles and bioactivity of benzoxazinones, including 1,4-benzoxazinones. Their research found these compounds to be significant for phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them a promising source of bioactive compounds (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009); (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Material Science Applications
- Polymerization and Material Properties : Wang et al. (2012) synthesized fully bio-based benzoxazine monomers and investigated theircopolymerization, revealing improvements in the curing process and thermal properties of the copolymerized resins. This research highlights the potential of benzoxazine derivatives in the field of green chemistry and materials science (Wang, Sun, Liu, Sudo, & Endo, 2012).
- Anticorrosion Property in Polymers : Zhang et al. (2019) synthesized bio-based benzoxazine copolymers and studied their anticorrosion properties. They found that certain copolymer compositions exhibited excellent electrochemical corrosion efficiency, indicating their potential use in protective coatings and materials engineering (Zhang, Liu, Zhan, Zhuang, Ruhong, & Qian, 2019).
Pharmaceutical and Agrochemical Applications
Cytotoxicity Against Cancer Cells : Rudyanto et al. (2015) examined the in vitro cytotoxicity of some benzoxazine and aminomethyl derivatives of eugenol against the MCF-7 cancer cell line. Their findings contribute to the understanding of the potential therapeutic applications of these compounds in cancer treatment (Rudyanto, Widiandani, & Syahrani, 2015).
Role in Plant Defense Mechanisms : Klun et al. (1967) investigated 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (a related benzoxazinone) in maize as a defense against the European corn borer, highlighting the importance of these compounds in plant ecology and their potential use in natural pest control (Klun, Tipton, & Brindley, 1967).
Mechanism of Action
Pharmacokinetics
The compound’s molecular formula is c9h11no2, and it has an average mass of 165189 Da . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine’s action include the inhibition of DNA replication and transcription, leading to the disruption of cell growth and division . This can result in significant in vitro anticancer activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with human topoisomerase I, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I results in the inhibition of the enzyme’s activity, thereby affecting DNA processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of topoisomerase I, inhibiting its activity and leading to DNA damage and cell death . This compound also interacts with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of topoisomerase I activity and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biochemical activity and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJYIYIBJUWRLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585703 | |
Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-11-5 | |
Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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